3-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-5-phenyl[1,2,4]triazolo[4,3-c]quinazoline
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Overview
Description
2-[({5-PHENYL-[1,2,4]TRIAZOLO[4,3-C]QUINAZOLIN-3-YL}SULFANYL)METHYL]-1H-1,3-BENZODIAZOLE is a complex heterocyclic compound that has garnered significant interest in the scientific community due to its diverse biological activities. This compound is part of the triazoloquinazoline family, known for their potential therapeutic applications, including antimicrobial, antitubercular, and anti-HIV activities .
Preparation Methods
The synthesis of 2-[({5-PHENYL-[1,2,4]TRIAZOLO[4,3-C]QUINAZOLIN-3-YL}SULFANYL)METHYL]-1H-1,3-BENZODIAZOLE typically involves the nucleophilic substitution reaction of 4-(2-(methylthio)-5-phenyl-[1,2,4]triazoloquinazoline with different aryl amines . The starting material, 2-(methylthio)-5-phenyl-[1,2,4]triazoloquinazoline, is synthesized from anthranilic acid . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: Nucleophilic substitution reactions are common, where different nucleophiles replace existing groups in the molecule. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[({5-PHENYL-[1,2,4]TRIAZOLO[4,3-C]QUINAZOLIN-3-YL}SULFANYL)METHYL]-1H-1,3-BENZODIAZOLE has several scientific research applications:
Chemistry: Used as a building block for synthesizing other complex molecules.
Biology: Investigated for its antimicrobial properties against various bacteria and fungi.
Industry: May be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the growth of bacteria by interfering with their cellular processes . The antitubercular and anti-HIV activities are likely due to its interaction with specific enzymes and proteins essential for the survival and replication of Mycobacterium tuberculosis and HIV .
Comparison with Similar Compounds
Similar compounds include other triazoloquinazolines and triazolopyrimidines, which also exhibit diverse biological activities . 2-[({5-PHENYL-[1,2,4]TRIAZOLO[4,3-C]QUINAZOLIN-3-YL}SULFANYL)METHYL]-1H-1,3-BENZODIAZOLE is unique due to its specific structural features and the presence of both triazole and quinazoline rings, which contribute to its potent biological activities . Similar compounds include:
Properties
Molecular Formula |
C23H16N6S |
---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
3-(1H-benzimidazol-2-ylmethylsulfanyl)-5-phenyl-[1,2,4]triazolo[4,3-c]quinazoline |
InChI |
InChI=1S/C23H16N6S/c1-2-8-15(9-3-1)21-26-17-11-5-4-10-16(17)22-27-28-23(29(21)22)30-14-20-24-18-12-6-7-13-19(18)25-20/h1-13H,14H2,(H,24,25) |
InChI Key |
SRQLADHASCNLDV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C4=NN=C(N24)SCC5=NC6=CC=CC=C6N5 |
Origin of Product |
United States |
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